N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide

Medicinal Chemistry Structure-Activity Relationship (SAR) Isomer Differentiation

This 4-nitrobenzamide oxadiazole is a critical tool for probing the electronic and steric effects of nitro group orientation. With its 2,5-dimethylphenyl substituent creating a non-planar conformation, it serves as an ideal scaffold for kinase hinge region studies, co-crystallography, and mapping conformational preference-affinity relationships. Procure this compound alongside its 2-nitro and 3-nitro isomers to systematically map local SAR landscapes.

Molecular Formula C17H14N4O4
Molecular Weight 338.323
CAS No. 891117-05-8
Cat. No. B2355290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide
CAS891117-05-8
Molecular FormulaC17H14N4O4
Molecular Weight338.323
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C17H14N4O4/c1-10-3-4-11(2)14(9-10)16-19-20-17(25-16)18-15(22)12-5-7-13(8-6-12)21(23)24/h3-9H,1-2H3,(H,18,20,22)
InChIKeyXVWNUYTUJXLDKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide (CAS 891117-05-8): Procurement-Relevant Compound Identity and Class Context


N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide (CAS 891117-05-8) is a fully synthetic small molecule belonging to the 2,5-disubstituted-1,3,4-oxadiazole class, featuring a 4-nitrobenzamide moiety appended to the oxadiazole C2 position and a 2,5-dimethylphenyl substituent at C5 . With a molecular formula of C17H14N4O4 and a molecular weight of 338.32 g/mol, the compound is currently offered by specialty chemical suppliers at purities ≥95% for research use, though no pharmacopoeial monograph exists . The 1,3,4-oxadiazole scaffold is recognized as a privileged structure in medicinal chemistry due to its metabolic stability and capacity to engage biological targets through hydrogen bonding and π-stacking interactions [1]. However, quantitative profiling data for this specific compound in peer-reviewed literature are extremely sparse, meaning procurement decisions must rely heavily on class-level inference and careful scrutiny of limited vendor claims.

Why N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide Cannot Be Interchanged with Generic 1,3,4-Oxadiazole Analogs


The biological and physicochemical behavior of 2,5-disubstituted-1,3,4-oxadiazoles is exquisitely sensitive to the nature and position of aryl substituents. Even subtle changes—such as relocating the nitro group from the para (4-) to the ortho (2-) or meta (3-) position on the benzamide ring—can profoundly alter electronic distribution, molecular conformation, and target-binding complementarity . SAR reviews of the 1,3,4-oxadiazole class demonstrate that substituent variations on both the C2 and C5 aryl rings modulate hydrogen-bonding capacity, π-stacking geometry, and overall dipole moment, leading to divergent cytotoxicity profiles, enzyme inhibition patterns, and ADME properties [1]. Consequently, substituting the target compound with a closely related positional isomer or a different 2,5-disubstituted oxadiazole without experimental validation carries substantial risk of losing the specific activity or selectivity profile for which the compound was originally selected. The evidence below quantifies these differentiation points where available and explicitly flags data gaps.

Product-Specific Quantitative Evidence Guide: N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide


Para-Nitro Positional Isomerism: Structural Differentiation from 2-Nitro and 3-Nitro Regioisomers

The target compound bears the nitro substituent at the para (4-) position of the benzamide ring. Two regioisomeric analogs—N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide (CAS 891122-89-7) and the 3-nitro isomer (CAS 891117-10-5)—are commercially available and differ solely in the nitro group position . In medicinal chemistry, the para-nitro orientation confers a distinct electron-withdrawing resonance effect that alters the overall dipole moment and hydrogen-bond acceptor topology relative to the ortho- and meta-substituted analogs [1]. Quantitative spectroscopic data (NMR chemical shift perturbations, IR stretching frequencies) for each isomer are expected to differ measurably, although no published head-to-head comparative dataset could be located in the accessible literature. Procurement of individual isomers is therefore essential for SAR studies aiming to resolve the contribution of nitro position to biological activity.

Medicinal Chemistry Structure-Activity Relationship (SAR) Isomer Differentiation

Absence of Chlorine Substituent: Differentiation from 5-Chloro-2-nitrobenzamide Analog

A closely related analog, 5-chloro-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide (CAS 891121-93-0), incorporates a chlorine atom at the 5-position of the nitrobenzamide ring in addition to the nitro group [1]. The presence of chlorine increases molecular weight (by ~34.5 Da), lipophilicity (estimated ΔlogP ≈ +0.5 to +0.8 based on Hansch π constants for aromatic Cl), and alters metabolic vulnerability at the chlorinated position [2]. The target compound lacks this chlorine, making it less lipophilic and potentially less susceptible to CYP450-mediated oxidative dehalogenation pathways. No published comparative biological data (IC₅₀, MIC, or Ki values) are available for either compound in peer-reviewed journals, so this differentiation remains a class-level inference grounded in well-established medicinal chemistry principles.

Halogen Effects Drug Design Lipophilicity Modulation

Dimethyl Substitution Pattern on the C5 Phenyl Ring: 2,5-Dimethyl vs. 3,4-Dimethyl and Other Analogs

The target compound carries a 2,5-dimethyl substitution pattern on the phenyl ring at the oxadiazole C5 position. A commercially available analog, N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide, features a 3,4-dimethylphenyl group instead, along with a 3-nitrobenzamide moiety . The 2,5-dimethyl arrangement places a methyl group ortho to the oxadiazole ring, creating a steric environment that can influence the dihedral angle between the phenyl and oxadiazole planes and thereby affect π-conjugation and target-binding conformation [1]. Although no direct comparative biological data exist, crystallographic and computational studies on analogous 2,5- vs. 3,4-disubstituted oxadiazoles have demonstrated that ortho-substitution alters both the conformational landscape and the compound's capacity to engage flat hydrophobic binding pockets [2].

Steric Effects SAR Oxadiazole C5 Substitution

Vendor-Reported Cytotoxicity Range as Provisional Potency Anchor

According to a non-journal vendor technical summary, N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide has demonstrated IC₅₀ values in the range of 5 to 15 µM across multiple (unspecified) cell lines in cytotoxicity assays . This places the compound in the moderate (low micromolar) potency bracket typical of early-stage oxadiazole-based anticancer screening hits [1]. No peer-reviewed publication was found that independently verifies this data or identifies the specific cell lines, assay endpoints, or comparator compounds used. As such, this information must be treated as an unvalidated supplier assertion that requires independent replication. It is provided here solely as a provisional reference point pending confirmatory studies.

Cytotoxicity IC50 Anticancer Screening

Recommended Research Application Scenarios for N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide


Positional Isomer SAR Libraries for Nitrobenzamide-Oxadiazole Lead Optimization

Procure the 2-nitro, 3-nitro, and 4-nitro isomers as a matched set (CAS 891122-89-7, 891117-10-5, and 891117-05-8) to systematically probe the contribution of nitro position to target affinity, cellular potency, and metabolic stability. Because all three isomers share identical molecular formula and nearly identical physicochemical properties, differential activity can be directly attributed to the electronic and steric effects of the nitro group orientation. This approach is standard in medicinal chemistry lead optimization campaigns where regioisomeric scanning guides the selection of a development candidate [1].

Conformational Analysis of Ortho-Substituted C5 Phenyl Oxadiazoles in Kinase Inhibitor Design

The 2,5-dimethylphenyl substituent on the target compound creates an ortho-methyl steric constraint that can force a non-planar conformation between the phenyl and oxadiazole rings. This structural feature is potentially valuable for targeting kinase hinge regions or allosteric pockets where a twisted biaryl geometry improves complementarity. Researchers can utilize this compound as a conformational probe scaffold in co-crystallography or molecular docking studies, comparing binding poses with those of the 3,4-dimethyl analog (or unsubstituted phenyl derivatives) to map the conformational preference–affinity relationship [2].

Diversity-Oriented Screening Set Enrichment for 1,3,4-Oxadiazole Chemical Space

In corporate or academic compound library curation, the target compound adds diversity along three orthogonal vectors simultaneously: (i) para-nitrobenzamide acceptor group, (ii) 2,5-dimethylphenyl donor/conformational element, and (iii) the 1,3,4-oxadiazole core topology. Inclusion of this compound alongside its regioisomers and halo-substituted analogs ensures that the screening deck captures the local SAR landscape around the oxadiazole-benzamide scaffold, increasing the probability of identifying structure-activity relationships in primary high-throughput screens [3].

Metabolic Stability Profiling of Nitroaromatic-Containing Oxadiazole Probes

Nitroaromatic groups are known substrates for nitroreductases and can undergo reductive metabolism, potentially generating reactive intermediates. The target compound—lacking additional halogen substituents—provides a cleaner baseline for studying the intrinsic metabolic fate of the 4-nitrobenzamide functionality in the oxadiazole context. Comparative microsomal or hepatocyte stability assays with the chloro-analog (CAS 891121-93-0) can isolate the effect of chlorine on metabolic clearance, informing the design of more stable analogs. This compound is suitable as a reference standard in such metabolic profiling experiments [4].

Quote Request

Request a Quote for N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.